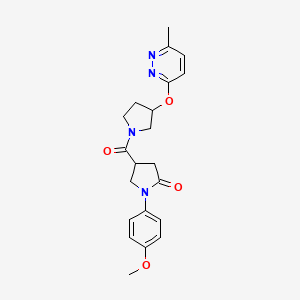

1-(4-Methoxyphenyl)-4-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)pyrrolidin-2-one

CAS No.: 2034481-98-4

Cat. No.: VC4546465

Molecular Formula: C21H24N4O4

Molecular Weight: 396.447

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034481-98-4 |

|---|---|

| Molecular Formula | C21H24N4O4 |

| Molecular Weight | 396.447 |

| IUPAC Name | 1-(4-methoxyphenyl)-4-[3-(6-methylpyridazin-3-yl)oxypyrrolidine-1-carbonyl]pyrrolidin-2-one |

| Standard InChI | InChI=1S/C21H24N4O4/c1-14-3-8-19(23-22-14)29-18-9-10-24(13-18)21(27)15-11-20(26)25(12-15)16-4-6-17(28-2)7-5-16/h3-8,15,18H,9-13H2,1-2H3 |

| Standard InChI Key | GTFNGMIANUYUQV-UHFFFAOYSA-N |

| SMILES | CC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)OC |

Introduction

Chemical Structure and Nomenclature

The systematic IUPAC name delineates its structure:

-

Pyrrolidin-2-one core: A five-membered lactam ring (positions 1–4) with a ketone at position 2.

-

4-Methoxyphenyl substituent: Attached to the nitrogen (position 1) of the lactam, providing aromaticity and electron-donating effects .

-

Pyrrolidine-1-carbonyl group: A second pyrrolidine ring connected via a carbonyl bridge to position 4 of the lactam. This pyrrolidine is further substituted at position 3 with a 6-methylpyridazin-3-yloxy group .

The molecular formula is C₂₄H₂₇N₃O₄, with a molecular weight of 421.49 g/mol. Key functional groups include:

-

A methoxy group enhancing solubility and metabolic stability .

-

A pyridazine ring contributing to π-π stacking interactions in biological targets .

Synthesis and Structural Elucidation

Synthetic Pathways

The synthesis involves multi-step organic reactions, as inferred from analogous compounds in the literature :

-

Formation of the Pyrrolidin-2-one Core:

-

Coupling of the Pyrrolidine-Carbonyl Moiety:

-

Introduction of the Pyridazine Substituent:

Spectroscopic Characterization

-

¹H NMR: Key signals include:

-

IR Spectroscopy: Strong absorbance at ~1680 cm⁻¹ (C=O stretch of lactam and amide) .

-

Mass Spectrometry: Molecular ion peak at m/z 421.49 (M+H⁺) .

Comparative Analysis with Analogues

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume